molecular formula C19H13ClN2S B5817048 2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline

2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline

Cat. No.: B5817048
M. Wt: 336.8 g/mol
InChI Key: LHTWQXHBFCSGKI-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoxaline core substituted with a chloro group at position 2 and a thiophene ring at position 3, which is further substituted with a methyl and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoxalines with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydrothiophenes.

    Coupling Reactions: Formation of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S/c1-12-14(13-7-3-2-4-8-13)11-17(23-12)18-19(20)22-16-10-6-5-9-15(16)21-18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTWQXHBFCSGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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